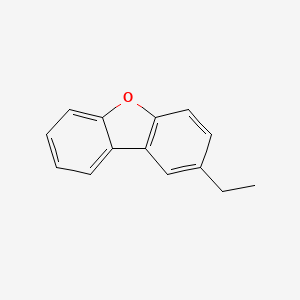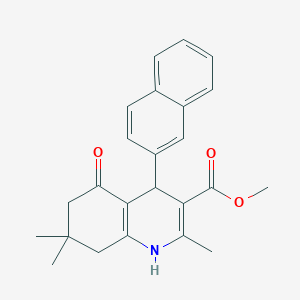
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthyl group and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is usually carried out in the presence of a catalyst, such as a copper-Schiff-base complex on Fe3O4 nanoparticles, under mild conditions in a green solvent like water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as Fe3O4@Schiff-base-Cu, is advantageous for industrial applications due to their high catalytic activity, simple operation, short reaction times, and high yields . Additionally, the use of green solvents and environmentally friendly methods is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups and substitution patterns. These products are of interest for their potential biological and chemical properties.
Scientific Research Applications
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as Ca2+ channel blockers, which are used in the treatment of hypertension and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyhydroquinoline derivatives, which share the quinoline backbone but differ in their substituents and functional groups. Examples include:
- 1,4-Dihydropyridine derivatives
- 1-Amidoalkyl-2-naphthol derivatives
Uniqueness
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of a naphthyl group and a quinoline backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
354548-09-7 |
|---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-naphthalen-2-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-14-20(23(27)28-4)21(17-10-9-15-7-5-6-8-16(15)11-17)22-18(25-14)12-24(2,3)13-19(22)26/h5-11,21,25H,12-13H2,1-4H3 |
InChI Key |
WGIPWOGYHIYWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=CC=CC=C4C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


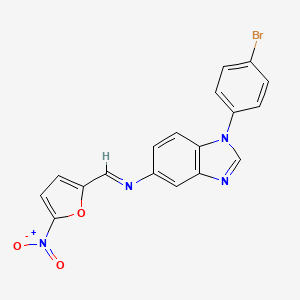
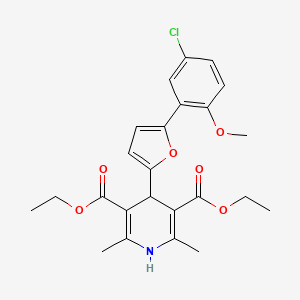

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
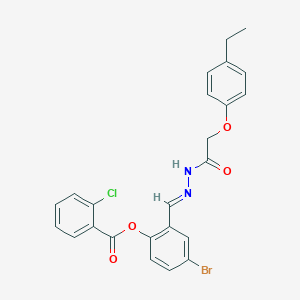
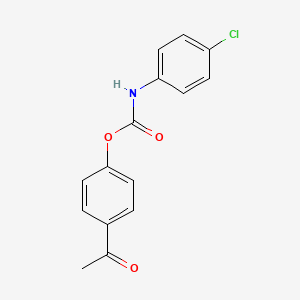
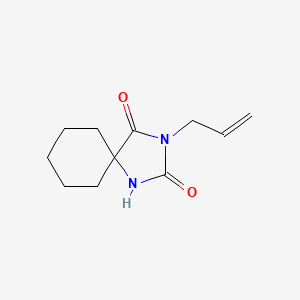
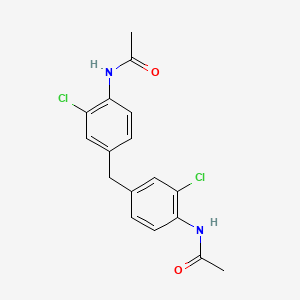
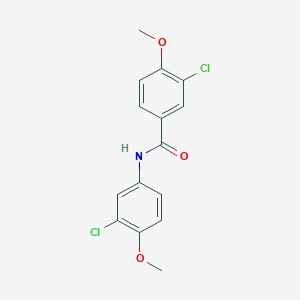
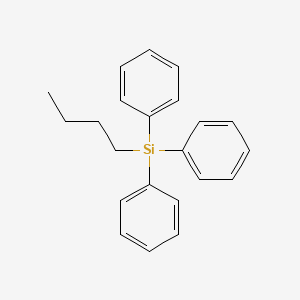
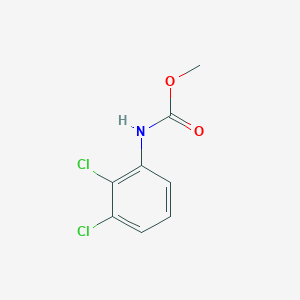
![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)

